
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with methoxy and methoxyethoxy groups.
Métodos De Preparación
The synthesis of rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. The synthetic route may include the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy and Methoxyethoxy Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and signal transduction pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be compared with other similar compounds, such as:
rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine: This compound has a similar structure but with a cyclohexane core instead of a tetrahydronaphthalene core.
rotigotine: A dopamine agonist with a similar methoxyethoxy substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydronaphthalene core, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C14H22ClNO3 |
|---|---|
Peso molecular |
287.78 g/mol |
Nombre IUPAC |
(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-16-7-8-18-13-6-4-10-3-5-11(17-2)9-12(10)14(13)15;/h3,5,9,13-14H,4,6-8,15H2,1-2H3;1H/t13-,14-;/m1./s1 |
Clave InChI |
SWRVEAIJDNLHQX-DTPOWOMPSA-N |
SMILES isomérico |
COCCO[C@@H]1CCC2=C([C@H]1N)C=C(C=C2)OC.Cl |
SMILES canónico |
COCCOC1CCC2=C(C1N)C=C(C=C2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


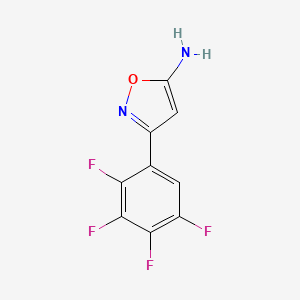


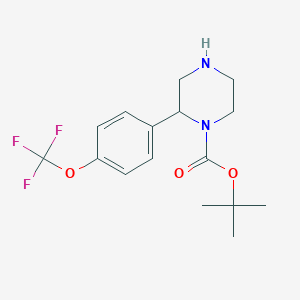

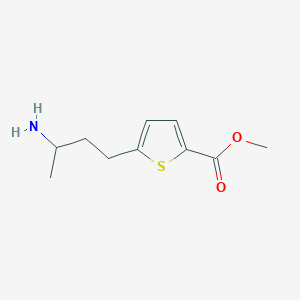


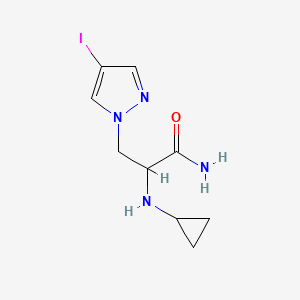
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)

![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
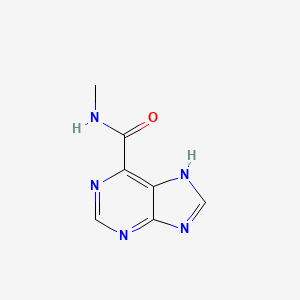
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
